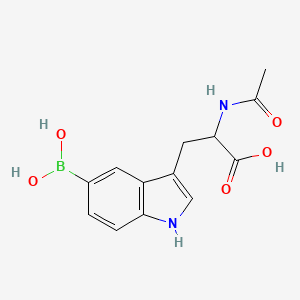
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid is a compound that features an indole ring substituted with a boronic acid group and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction. This involves the use of a boronic acid or boronate ester and a palladium catalyst.
Acetylation: The acetamido group is introduced by reacting the indole derivative with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronic ester or borate.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic ester or borate derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with boronic acids.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases and other enzymes that have a serine or threonine residue in their active site.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3-(1H-indol-3-yl)propanoic acid: Lacks the boronic acid group but has similar structural features.
2-Amino-3-(5-borono-1H-indol-3-yl)propanoic acid: Similar structure but with an amino group instead of an acetamido group.
Uniqueness
The presence of both the boronic acid and acetamido groups in 2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid makes it unique. The boronic acid group allows for specific interactions with enzymes, while the acetamido group can enhance the compound’s stability and solubility.
Properties
Molecular Formula |
C13H15BN2O5 |
|---|---|
Molecular Weight |
290.08 g/mol |
IUPAC Name |
2-acetamido-3-(5-borono-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H15BN2O5/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14(20)21)5-10(8)11/h2-3,5-6,12,15,20-21H,4H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
FELYXGNXKOIWOJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


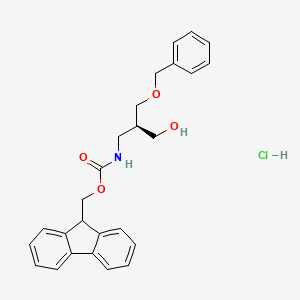
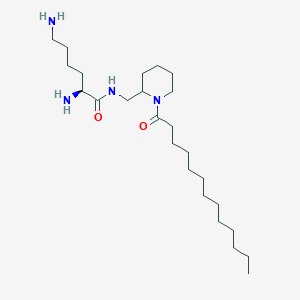
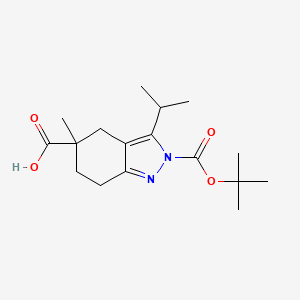
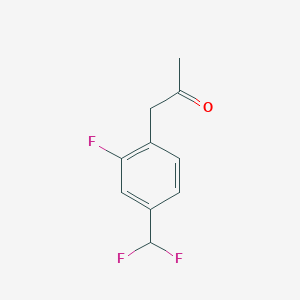
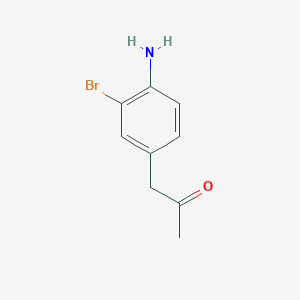


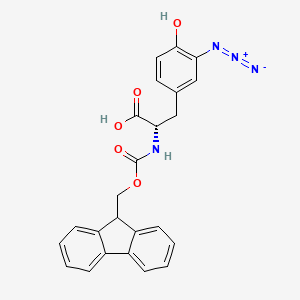
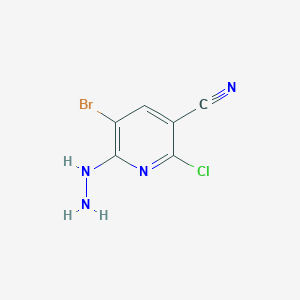
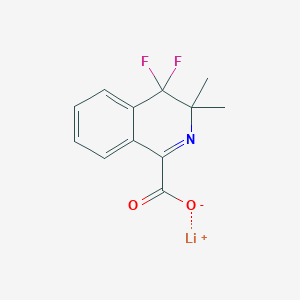
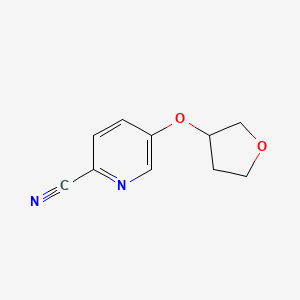

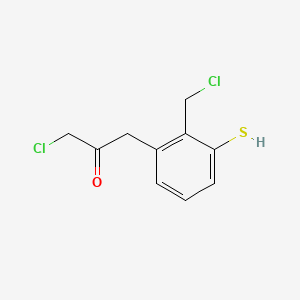
![5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B14038569.png)
